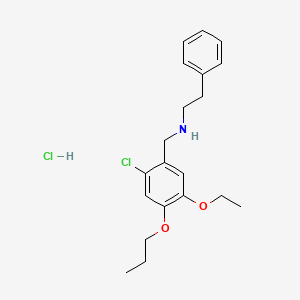![molecular formula C21H20N2O4S B4233261 N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4233261.png)
N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide
描述
N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide, also known as MBPSA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including cancer therapy, neurological disorders, and inflammation. In
作用机制
The mechanism of action of N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide can induce apoptosis in cancer cells and prevent the growth of tumors. Additionally, N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. By inhibiting COX-2, N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide can reduce inflammation and provide neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. In vivo studies have shown that N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide can reduce tumor growth and improve neurological function in animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide is its versatility in scientific research. This compound has shown promising results in various areas of research, including cancer therapy, inflammation, and neurological disorders. Additionally, the synthesis of N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide is relatively simple and can be easily scaled up for large-scale production. However, one limitation of N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide is its potential toxicity. While this compound has shown promising results in vitro and in vivo studies, further research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide research. One area of research is the development of N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide for various applications. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide in humans.
科学研究应用
N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is cancer therapy. N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-20-10-6-5-7-17(20)15-22-21(24)16-11-13-18(14-12-16)23-28(25,26)19-8-3-2-4-9-19/h2-14,23H,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKZIXMUNCJUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopentyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233178.png)
![2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4233187.png)

![1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4233200.png)
![1-({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4233211.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4233219.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B4233226.png)
![5-chloro-1-(4-chlorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4233229.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4233234.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4233256.png)
![methyl 2-[({4-[2-(2-amino-2-oxoethoxy)-5-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)amino]benzoate](/img/structure/B4233260.png)

![2-phenoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B4233276.png)